3',4',7-Tri(hydroxyethyl)quercetin

Description

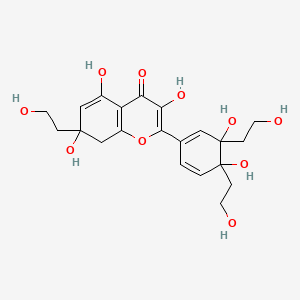

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMWZYYGVUFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945754 | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-88-5 | |

| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

regioselective synthesis of 3',4',7-Tri(hydroxyethyl)quercetin

An In-depth Technical Guide on the Regioselective Synthesis of 3',4',7-Tri(hydroxyethyl)quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid, is renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[4] To address these limitations, synthetic modifications of the quercetin scaffold are actively explored. The introduction of hydroxyethyl groups, in particular, is a promising strategy to enhance hydrophilicity and potentially modulate biological activity. This technical guide provides a comprehensive overview of a proposed regioselective synthesis for this compound, a derivative with potential for improved pharmaceutical properties.

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be designed by leveraging established principles of protecting group chemistry and regioselective alkylation of flavonoids. This guide outlines a detailed experimental protocol, presents key data in a structured format, and provides visual diagrams of the synthetic workflow and relevant biological pathways.

Proposed Regioselective Synthetic Route

The proposed synthesis of this compound from quercetin involves a three-stage process:

-

Selective Protection of Hydroxyl Groups: To achieve the desired regioselectivity, the more reactive hydroxyl groups at the 3 and 5 positions of the quercetin molecule must be protected. The 5-OH is less reactive due to hydrogen bonding with the adjacent carbonyl group, but protection is still advisable.[5]

-

Regioselective Hydroxyethylation: With the 3- and 5-OH groups masked, the remaining hydroxyl groups at the 3', 4', and 7 positions can be selectively hydroxyethylated. The 7-OH is the most acidic and thus the most reactive of the remaining hydroxyls.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule.

The following sections provide detailed protocols for each of these stages.

Experimental Protocols

Stage 1: Selective Protection of Quercetin

This stage aims to protect the 3- and 5-hydroxyl groups of quercetin. A plausible approach involves the use of a suitable protecting group that is stable under the subsequent hydroxyethylation conditions and can be removed without affecting the newly formed ether linkages. For this proposed synthesis, we will use benzyl groups, which can be readily introduced and later removed via catalytic hydrogenation.[6]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K2CO3) (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Introduction of Protecting Group: Add benzyl bromide (2.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain 3,5-di-O-benzylquercetin.

Stage 2: Regioselective Hydroxyethylation

With the 3- and 5-OH groups protected, the next step is the hydroxyethylation of the 3', 4', and 7 positions via a Williamson ether synthesis.

Protocol:

-

Dissolution: Dissolve the 3,5-di-O-benzylquercetin (1 equivalent) from Stage 1 in anhydrous DMF.

-

Addition of Base: Add anhydrous K2CO3 (3.5 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Hydroxyethylating Agent: Add 2-bromoethanol (3.3 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and stir for 24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture and pour it into ice-cold water.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product by column chromatography to yield 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin.

Stage 3: Deprotection

The final step is the removal of the benzyl protecting groups to give the target molecule.

Protocol:

-

Dissolution: Dissolve the protected and hydroxyethylated quercetin derivative (1 equivalent) from Stage 2 in a mixture of methanol and ethyl acetate.

-

Catalyst: Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Monitoring: Monitor the deprotection by TLC.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to obtain the final product, this compound.

Data Presentation

The following tables summarize the key parameters for the proposed synthesis.

Table 1: Reagents and Solvents

| Step | Reagent/Solvent | Purpose |

| Stage 1 | Quercetin | Starting Material |

| N,N-Dimethylformamide (DMF) | Solvent | |

| Potassium Carbonate (K2CO3) | Base | |

| Benzyl Bromide | Protecting Agent | |

| Stage 2 | 3,5-di-O-benzylquercetin | Starting Material |

| N,N-Dimethylformamide (DMF) | Solvent | |

| Potassium Carbonate (K2CO3) | Base | |

| 2-Bromoethanol | Hydroxyethylating Agent | |

| Stage 3 | 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin | Starting Material |

| Methanol/Ethyl Acetate | Solvent | |

| 10% Palladium on Carbon (Pd/C) | Catalyst | |

| Hydrogen (H2) | Reducing Agent |

Table 2: Reaction Conditions

| Step | Temperature (°C) | Time (h) | Atmosphere |

| Stage 1 | 80 | 12 | Inert |

| Stage 2 | 90 | 24 | Inert |

| Stage 3 | Room Temperature | 12 | Hydrogen |

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathways

Quercetin and its derivatives are known to modulate numerous signaling pathways, which underlies their diverse biological effects. The introduction of hydroxyethyl groups may alter the potency and specificity of these interactions. One of the key pathways influenced by quercetin is the cellular antioxidant defense system.

Quercetin can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of endogenous antioxidant enzymes. This is partly mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant and detoxifying enzymes.

Caption: Nrf2-mediated antioxidant signaling pathway potentially modulated by quercetin derivatives.

Conclusion

This technical guide outlines a feasible . The proposed multi-step approach, involving protection, regioselective hydroxyethylation, and deprotection, is grounded in well-established organic synthesis methodologies for flavonoids. The successful synthesis of this derivative could provide a valuable tool for researchers in pharmacology and drug development, offering a more water-soluble and potentially more bioavailable form of quercetin for further investigation of its therapeutic effects and underlying mechanisms of action. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Quercetin Amide Derivatives [journal11.magtechjournal.com]

Physicochemical Characterization of 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxerutin or Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin.[1][2] It is widely recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical characteristics of Troxerutin, detailing its chemical properties, and the experimental methodologies used for its analysis. The guide also elucidates the key signaling pathways influenced by Troxerutin, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

Troxerutin is a yellow powder that is freely soluble in water.[1][6][7][8] This high water solubility contributes to its significant absorption in the gastrointestinal system and low tissue toxicity.[1][3]

General and Calculated Properties

A summary of the general and computationally predicted physicochemical properties of Troxerutin is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂O₁₉ | [9][10][11] |

| Molecular Weight | 742.68 g/mol | [8][11] |

| IUPAC Name | 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [9] |

| Synonyms | Troxerutin, Vitamin P4, 3',4',7-Tris(hydroxyethyl)rutin, Venoruton P4 | [9] |

| Appearance | Yellowish-green, crystalline, hygroscopic powder | [7] |

| pKa (Strongest Acidic) | 7.14 | [12] |

| pKa (Strongest Basic) | -2.8 | [12] |

| logP | -2.5 | [12] |

| Hydrogen Bond Donors | 10 | [6][12] |

| Hydrogen Bond Acceptors | 19 | [6][12] |

| Rotatable Bond Count | 15 | [6][12] |

Experimental Physicochemical Data

The experimentally determined physicochemical properties of Troxerutin are summarized in Table 2. These values provide a more accurate representation of the compound's physical characteristics.

| Property | Value | Reference |

| Melting Point | 181 °C | [6][9] |

| Solubility | Freely soluble in water, slightly soluble in ethanol (96%), and practically insoluble in methylene chloride. | [6][7][8] |

| UV Absorbance | Maximum absorbance at 348 nm in 0.1M acetic acid. | [13][14] |

Analytical Methodologies

The quantification and characterization of Troxerutin in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, are essential for quality control and pharmacokinetic studies. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of Troxerutin.

This protocol is based on a method for the estimation of Troxerutin in bulk and tablet dosage forms.[13][14]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A fused-core column such as Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm particle size) can provide efficient separation.[15]

-

Mobile Phase: A mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in the ratio of 60:25:15 (v/v/v).[13][14]

-

Detection Wavelength: 254 nm.[13]

-

Injection Volume: 20 µL.[13]

-

Standard Preparation: A stock solution of Troxerutin (1000 µg/mL) is prepared by dissolving 25 mg of Troxerutin in methanol and making up the volume to 25 mL. Working standards (5-25 µg/mL) are prepared by diluting the stock solution with the mobile phase.[13]

-

Sample Preparation (Tablets): An amount of powdered tablet equivalent to 25 mg of Troxerutin is dissolved in methanol, sonicated, centrifuged, and filtered. The filtrate is then diluted to a suitable concentration with the mobile phase.[13]

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of Troxerutin in the sample is determined from the calibration curve.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of Troxerutin in biological matrices like human plasma.

This protocol is based on a method developed for the quantification of Troxerutin in human plasma.[16]

-

Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source.[16][17]

-

Column: Phenomenex Synergi Fusion RP column.[16]

-

Mobile Phase: Isocratic elution with Acetonitrile and water (20:80 v/v) containing 0.1% formic acid.[16]

-

Internal Standard (IS): Rutin.[16]

-

Sample Preparation: Protein precipitation with perchloric acid.[16]

-

Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Troxerutin and the internal standard are monitored for quantification.

-

Linearity: The assay has been shown to be linear over a concentration range of 31.25-4000 pg/mL.[16]

Biological Activities and Signaling Pathways

Troxerutin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4] These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Effects

Troxerutin is a potent antioxidant that scavenges harmful free radicals, thereby reducing oxidative stress.[4][5] This protective mechanism is crucial for maintaining the integrity of vascular endothelial cells.[4][5]

-

Mechanism of Action: Troxerutin's antioxidant activity is mediated through the inhibition of NADPH oxidase 2 (NOX2) and the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This leads to a reduction in reactive oxygen species (ROS) production and an enhancement of the cellular antioxidant capacity.[3]

Anti-inflammatory Effects

Troxerutin modulates the body's inflammatory response by inhibiting the production of pro-inflammatory mediators.[4]

-

Mechanism of Action: Troxerutin suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] This is achieved through the inhibition of the NLRP3 inflammasome, C-X-C chemokine receptor type 4 (CXCR4), and thioredoxin-interacting protein (TXNIP).[3] It also downregulates the production of inflammatory cytokines such as TNF-α and IL-1β.[3] Furthermore, Troxerutin can activate the PI3K/Akt signaling pathway, which plays a role in its anti-inflammatory and protective effects.[3][18]

Conclusion

This compound (Troxerutin) is a multifaceted flavonoid with well-defined physicochemical properties and significant therapeutic potential. Its high water solubility and favorable safety profile make it a promising candidate for various pharmaceutical applications. The analytical methods detailed in this guide provide robust frameworks for its quantification and quality control. Furthermore, the elucidation of its mechanisms of action through key signaling pathways offers a solid foundation for future research and the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of Troxerutin.

References

- 1. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 6. Troxerutin|lookchem [lookchem.com]

- 7. troxerutin.com [troxerutin.com]

- 8. Troxerutin | 7085-55-4 [chemicalbook.com]

- 9. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. UNII - 7Y4N11PXO8 [precision.fda.gov]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. scispace.com [scispace.com]

- 14. UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE ESTIMATION OF TROXERUTIN IN BULK AND TABLET FORMULATION - Europub [europub.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide on the Rutin Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3',4',7-Tri(hydroxyethyl)quercetin, a significant semi-synthetic derivative of the natural flavonoid, rutin. Often known commercially as a primary component of Troxerutin (also referred to as Vitamin P4), this compound has garnered substantial interest for its potent pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2] This document details its synthesis from rutin, physicochemical properties, mechanisms of action through various signaling pathways, and a summary of relevant experimental data and protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and Synthesis

This compound is a flavonoid derived from the hydroxyethylation of rutin, a naturally occurring flavonol glycoside found in numerous plants, including tea, apples, and onions.[1][3] The synthesis process involves the chemical modification of rutin's hydroxyl groups with hydroxyethyl groups. This modification significantly enhances the water solubility of the parent compound, which is a crucial factor for its improved absorption and bioavailability in biological systems.[1]

Troxerutin is technically a mixture of O-hydroxyethyl derivatives of rutin, with 3',4',7-Tri-O-(β-hydroxyethyl)rutin being a principal and highly potent component.[4][5] The aglycone form, this compound, is a key degradation product and metabolite.[4][6]

Figure 1. Derivatization of Rutin to this compound.

Physicochemical Properties and Stability

The hydroxyethylation of rutin significantly alters its physicochemical properties, most notably its solubility. This enhancement is a key factor in its therapeutic utility.

| Property | Description | Reference |

| Common Name | Troxerutin (as a mixture); Vitamin P4 | [1][7] |

| Chemical Nature | Semi-synthetic bioflavonoid; tri-hydroxyethylated derivative of rutin. | [7][8] |

| Solubility | High water solubility, allowing for significant absorption by the gastrointestinal system. | [1] |

| Chemical Stability | Subject to hydrolytic degradation under acidic conditions, yielding 3',4',7-Tri-O-(β-hydroxyethyl)quercetin as a primary degradation product (stability indicator). | [4][6] |

Mechanism of Action and Biological Activities

This compound, primarily through its actions as Troxerutin, exerts a wide range of biological effects. These are largely attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The core antioxidant mechanism involves the direct scavenging of harmful free radicals and reactive oxygen species (ROS).[2][9] This action protects cellular components, such as DNA and proteins, from oxidative damage, which is a key factor in cellular aging and the pathogenesis of numerous chronic diseases.[9] By neutralizing these radicals, it helps maintain the integrity of vascular endothelial cells.[2][9]

Anti-inflammatory Effects

The compound modulates the body's inflammatory response by inhibiting the production and activity of pro-inflammatory mediators.[9] It has been shown to downregulate the expression of adhesion molecules on endothelial cells, which reduces the recruitment of inflammatory cells to sites of tissue damage.[2] This is achieved through the modulation of key signaling pathways like NF-κB.

Figure 2. Inhibition of the NF-κB Inflammatory Pathway.

Modulation of Cellular Signaling Pathways

Research has elucidated several key signaling pathways modulated by this compound:

-

Nrf2 Pathway: It can increase the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and enzymes.[8]

-

PI3K/Akt Pathway: It has been shown to upregulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, which is crucial for cell survival and protection against apoptosis.[7][8]

-

Apoptosis Regulation: The compound can decrease the expression of pro-apoptotic proteins (e.g., Bax, caspases) and increase the levels of anti-apoptotic proteins like BCL-2.[8]

Figure 3. Overview of Key Modulated Signaling Pathways.

Experimental Data and Protocols

While specific quantitative data for the isolated this compound is limited in publicly available literature, extensive research on Troxerutin provides valuable insights into its biological efficacy.

Quantitative Biological Activity Data (Troxerutin)

| Assay / Model System | Finding | Effect Observed | Reference |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages. | Increased conversion of rutin to its aglycone (quercetin) via hydrolysis enhances the inhibition of NO production. | [3] |

| Antiadipogenic Activity | 3T3-L1 adipocytes. | Hydrolyzed rutin (containing quercetin) showed greater inhibition of lipid accumulation than rutin itself. | [3] |

| Hepatoprotective Effect | HepG2 liver cells. | Conversion of rutin to quercetin is expected to be more effective in protecting against oxidative stress. | [3] |

| Neuroprotection | D-galactose-induced cognitive impairment in mice. | Attenuates cognitive impairment and oxidative stress by decreasing advanced glycation end products and ROS. | [7] |

| Renal Protection | 2,2'-4,4'-tetrabromodiphenyl ether (BDE-47)-induced inflammatory damage in the kidney. | Significantly decreases ROS levels and reduces the activities of inflammatory factors like cyclooxygenase-2. | [1] |

Experimental Protocols

Below are generalized protocols based on methodologies commonly used to evaluate the effects of flavonoids like Troxerutin.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Troxerutin). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Figure 4. Workflow for In Vitro Anti-inflammatory Assay.

-

Sample Preparation: Troxerutin is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal).

-

Chromatographic System: A stability-indicating LC-UV method is employed. An example system uses a C18 column (e.g., Phenomenex Kinetex EVO C18, 150 × 3 mm, 5 μm).[4]

-

Mobile Phase: A gradient elution is performed using a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 10 mM ammonium bicarbonate, pH 9.2).[4]

-

Detection: The eluent is monitored by a UV detector at a specified wavelength.

-

Quantification: The primary component (e.g., 3',4',7-Tri-O-(β-hydroxyethyl)rutin) and its key degradation product (D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin) are quantified against reference standards.[4]

-

Validation: The method is validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[4]

Therapeutic Potential and Applications

The favorable biological activities of this compound (as Troxerutin) have led to its use and investigation in various therapeutic areas:

-

Vascular Disorders: It is commonly used to treat chronic venous insufficiency, varicose veins, and other capillary disorders due to its vasoprotective and anti-inflammatory effects.[2][4]

-

Neurodegenerative Diseases: Its ability to cross the blood-brain barrier and exert neuroprotective effects makes it a candidate for investigating treatments for conditions like Alzheimer's disease and stroke.[2][8]

-

Diabetes and Metabolic Disorders: It has shown potential in managing diabetic complications, such as retinopathy, by improving microcirculation and reducing oxidative stress.[2]

-

Oncology: The compound has been studied for its anti-tumor properties, with research indicating it may protect against certain types of carcinogenesis.[4][6]

Conclusion and Future Perspectives

This compound, as a key constituent of Troxerutin, is a pharmacologically significant derivative of the natural flavonoid rutin. Its enhanced water solubility and potent antioxidant and anti-inflammatory activities underscore its therapeutic value. The compound's multifaceted mechanism of action, involving the modulation of critical signaling pathways like NF-κB, Nrf2, and PI3K/Akt, provides a strong basis for its application in a range of diseases characterized by oxidative stress and inflammation.

Future research should focus on isolating and evaluating the specific biological activities of pure this compound to distinguish its effects from other components in the Troxerutin mixture. Further clinical trials are warranted to fully elucidate its efficacy and safety profile for expanded therapeutic applications, particularly in the realms of neuroprotection and metabolic disease. The development of novel drug delivery systems could further enhance its bioavailability and targeted action, unlocking its full therapeutic potential.

References

- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 3. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3',4',7-Tri(hydroxyethyl)quercetin

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

CAS Number: 23077-88-5[1]

IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)-4H-1-benzopyran-4-one[1]

This compound, 3',4',7-Tri(hydroxyethyl)quercetin, is a hydroxyethylated derivative of the naturally occurring flavonoid, quercetin. It is recognized as a degradation product of Troxerutin, a mixture of hydroxyethylrutosides used in the management of venous disorders. The introduction of hydroxyethyl groups enhances the water solubility of the parent quercetin molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22O10 | [1] |

| Molecular Weight | 434.39 g/mol | Calculated |

| Appearance | Not specified in literature; likely a crystalline solid | Inferred |

| Solubility | Higher than quercetin in aqueous solutions | Inferred from structure |

Biological Activities and Therapeutic Potential (Inferred)

Direct experimental data on the biological activities of this compound is limited. However, as a significant degradation product of Troxerutin, its biological effects are likely to contribute to the overall pharmacological profile of the parent drug mixture. Troxerutin is known for its potent antioxidant, anti-inflammatory, and vasoprotective effects.[2][3][4][5]

Table 2: Summary of Known Biological Activities of Troxerutin (Parent Compound Mixture)

| Biological Activity | Mechanism of Action | Potential Therapeutic Application |

| Antioxidant | Scavenges free radicals, inhibits reactive oxygen species (ROS) production.[2][6] | Attenuation of oxidative stress in vascular and neurodegenerative diseases.[2][7] |

| Anti-inflammatory | Modulates pro-inflammatory cytokine production, downregulates adhesion molecules (ICAM-1, VCAM-1).[2] | Management of chronic venous insufficiency, inflammatory arthritis.[8] |

| Vasoprotective | Strengthens capillaries, improves microcirculation, reduces capillary fragility and permeability.[2][5] | Treatment of varicose veins, diabetic retinopathy, and hemorrhoids.[2][4] |

| Neuroprotective | Crosses the blood-brain barrier, reduces neuroinflammation and oxidative stress in the central nervous system.[2] | Potential therapeutic for stroke and neurodegenerative disorders.[2] |

| Lipid Metabolism | Enhances the clearance of LDL cholesterol and triglycerides.[2] | Management of hyperlipidemia and metabolic syndrome.[2] |

It is hypothesized that this compound contributes to these effects, particularly those related to antioxidant and anti-inflammatory actions, due to the preservation of the core flavonoid structure responsible for these activities.

Experimental Protocols

A validated stability-indicating analytical method for the quantification of this compound has been developed, which is crucial for quality control and pharmacokinetic studies of Troxerutin.

Synthesis of this compound

While detailed synthesis protocols are proprietary, the compound has been synthesized for use as a reference standard in analytical studies. The general approach involves the selective hydroxyethylation of quercetin.

Quantification by Liquid Chromatography-Ultraviolet Detection (LC-UV)

A stability-indicating LC-UV method has been established for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of Troxerutin) and its degradation product, this compound.

Table 3: LC-UV Method Parameters for Quantification

| Parameter | Condition |

| Column | Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) |

| Mobile Phase | Gradient elution with acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2) |

| Detection | UV spectrophotometry (wavelength not specified in abstract) |

| Linearity Range | 5.1-35 μg mL-1 |

| Precision (RSDs) | ≤ 2% for both intraday and interday |

| Average Recovery | 97.9% |

This method has been successfully applied to stability studies of both the drug substance and finished drug products.[9]

Signaling Pathways (Hypothesized)

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of its parent compound, quercetin, and the broader activities of Troxerutin, several pathways can be proposed as likely targets.

Antioxidant Response Pathway

Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. It is plausible that this compound also modulates this pathway.

Caption: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

Anti-inflammatory Signaling Pathway

Troxerutin exerts its anti-inflammatory effects in part by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound may share this mechanism.

Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway for this compound.

Future Directions

While the physicochemical properties and analytical methods for this compound are emerging, further research is warranted to fully characterize its biological activities and pharmacological profile. Key areas for future investigation include:

-

In vitro and in vivo studies to confirm its antioxidant, anti-inflammatory, and vasoprotective properties.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Mechanism of action studies to elucidate the specific signaling pathways it modulates.

-

Toxicology studies to establish its safety profile.

A deeper understanding of the biological role of this compound will provide valuable insights into the overall therapeutic efficacy of Troxerutin and may open avenues for its development as a standalone therapeutic agent.

References

- 1. This compound [drugfuture.com]

- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Troxerutin used for? [synapse.patsnap.com]

- 5. troxerutin.com [troxerutin.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Troxerutin - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Preliminary In Vitro Bioactivity Screening of 3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the widely studied flavonoid, quercetin. Due to a lack of extensive specific data on this derivative, this document leverages available information on the closely related compound Troxerutin, a mixture of hydroxyethylrutosides, and the parent compound quercetin to infer potential bioactivities. This guide details the antioxidant, anti-inflammatory, and anticancer potential, supported by established experimental protocols and illustrative signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Quercetin, a pentahydroxyflavone, is a prominent dietary antioxidant with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] However, its therapeutic application can be limited by poor water solubility and bioavailability. Chemical modifications, such as hydroxyethylation, are employed to enhance these properties. This compound is one such derivative. This guide explores its potential in vitro bioactivities based on current scientific literature. While direct studies on this compound are limited, data from Troxerutin, a standardized mixture of hydroxyethyl derivatives of rutin (quercetin-3-O-rutinoside), provides valuable insights into its potential pharmacological profile.[3][4] Troxerutin is known for its anti-inflammatory and antioxidant properties.[3]

In Vitro Bioactivity Data

Quantitative bioactivity data for this compound is not extensively available in the public domain. Therefore, the following tables summarize the in vitro bioactivity of the parent compound, quercetin, and available data for Troxerutin to provide a comparative baseline.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases.[2] This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: In Vitro Antioxidant Activity of Quercetin and Troxerutin

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Quercetin | DPPH Radical Scavenging | 15 | [5] |

| Quercetin | ABTS Radical Scavenging | 14 | [5] |

| Quercetin | Nitric Oxide Scavenging | 18 | [5] |

| Troxerutin | DPPH Radical Scavenging | > 50 (37.9% scavenging at 50 µg/mL) | [3] |

| Troxerutin | Superoxide Radical Scavenging | > 50 (32.8% scavenging at 50 µg/mL) | [3] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of flavonoids can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of Quercetin

| Compound | Cell Line | Assay | IC50 Value | Effect | Reference |

| Quercetin | RAW 264.7 | Nitric Oxide Production (LPS-induced) | Not specified | Dose-dependent inhibition of NO production | [6] |

| Quercetin | Human Blood | TNF-α Production (LPS-induced) | ~0.3 µM (23% reduction at 1 µM) | Dose-dependent inhibition of TNF-α | [7] |

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and proliferation.

Table 3: In Vitro Anticancer Activity of Quercetin against various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Quercetin | MCF-7 | Breast Cancer (ER+) | 17.2 - 73 | [8][9] |

| Quercetin | MDA-MB-231 | Breast Cancer (Triple-Negative) | 15.3 - 85 | [9][10] |

| Quercetin | HT-29 | Colorectal Cancer | 81.65 - 100 | [8] |

| Quercetin | SW480 | Colorectal Cancer | ~100 | [8] |

| Quercetin | Caco-2 | Colorectal Cancer | ~50 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays referenced in this guide.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[11]

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay is used to quantify nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12][13]

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

MTT Assay for Cell Viability

This assay assesses cell metabolic activity as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14][15]

-

Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by quercetin and its derivatives, as well as a general experimental workflow for in vitro bioactivity screening.

Caption: General experimental workflow for in vitro bioactivity screening.

References

- 1. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity in vitro [bio-protocol.org]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

The Discovery, Occurrence, and Scientific Profile of Quercetin Hydroxyethyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin hydroxyethyl derivatives, most notably troxerutin, represent a significant class of semi-synthetic flavonoids derived from the naturally abundant precursor, rutin. These compounds have garnered considerable interest in the pharmaceutical and medical fields due to their enhanced solubility and bioavailability compared to their parent compound, quercetin. This technical guide provides an in-depth overview of the discovery, natural occurrence, synthesis, and analytical methodologies pertaining to quercetin hydroxyethyl derivatives. Furthermore, it elucidates the key signaling pathways through which these compounds exert their biological effects, supported by detailed experimental protocols and quantitative data analysis.

Introduction: From a Natural Flavonoid to a Semi-Synthetic Drug

The journey of quercetin hydroxyethyl derivatives begins with quercetin, a flavonol found ubiquitously in the plant kingdom. While quercetin exhibits a wide array of biological activities, its therapeutic application has been hampered by poor water solubility and low bioavailability.[1] This limitation prompted researchers to explore chemical modifications to enhance its pharmacokinetic profile.

The development of hydroxyethyl derivatives of rutin (a glycoside of quercetin) marked a significant advancement. These derivatives, collectively known as hydroxyethylrutosides (HERs) or oxerutins, are primarily semi-synthetic, meaning they are synthesized from a natural starting material.[2][3] The most prominent among these is troxerutin, chemically known as 3',4',7-Tris[O-(2-hydroxyethyl)]rutin.[4] While often referred to as a naturally occurring flavonoid, it is more accurately described as a semi-synthetic derivative, although it can be isolated from Sophora japonica, the Japanese pagoda tree.[5][6] Commercial preparations like Venoruton, Relvène, and Paroven are mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides.[7][8]

Natural Occurrence and Quantitative Analysis

While the precursor, rutin, is abundant in various plants, the natural occurrence of its hydroxyethyl derivatives is not well-documented and they are not typically found in food sources.[2][3][9] Troxerutin can be isolated from Sophora japonica, but it is primarily produced semi-synthetically for pharmaceutical use to ensure purity and standardized composition.[6][10]

The composition of commercial troxerutin is a mixture of different hydroxyethylrutosides. The European Pharmacopoeia specifies that troxerutin should mainly consist of tris(hydroxyethyl)rutin, with other derivatives (mono-, di-, and tetra-hydroxyethylrutosides) comprising less than 20%.[3]

Table 1: Composition of a Troxerutin Synthesis Product

| Compound | Percentage Composition (%) |

| Troxerutin (Trihydroxyethylrutin) | 90%[11] |

| Dihydroxyethylrutin | 3%[11] |

| Tetrahydroxyethylrutin | 6%[11] |

| Purified Troxerutin Product | |

| Troxerutin (Trihydroxyethylrutin) | 92%[11] |

| Dihydroxyethylrutin | 2%[11] |

| Tetrahydroxyethylrutin | 6%[11] |

Experimental Protocols

Synthesis of Troxerutin from Rutin

The synthesis of troxerutin involves the hydroxyethylation of rutin using ethylene oxide in an alkaline solution. The following protocol is a generalized representation based on patented synthesis methods.[11][12]

Objective: To synthesize 3',4',7-tri-O-(β-hydroxyethyl)rutin (troxerutin) from rutin.

Materials:

-

Rutin

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethylene oxide

-

Borax (Sodium tetraborate)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol (90%)

Procedure:

-

Initial Hydroxyethylation:

-

Dissolve sodium hydroxide in water (e.g., 0.6g NaOH in 150ml water).[11]

-

Add rutin (e.g., 53g) to the alkaline solution and stir to form a suspension.[11]

-

Transfer the mixture to a suitable reactor.

-

Introduce ethylene oxide (e.g., 12g) into the reactor.[11]

-

Heat the reaction mixture to approximately 73°C and maintain for 3.5 hours.[11] This step primarily yields a mixture of di- and trihydroxyethylrutin.[13]

-

-

Controlled Secondary Hydroxyethylation:

-

After the initial reaction, add borax (e.g., 31g) to the reaction mixture. Borax acts as a coordination catalyst to protect the C5-OH group, thereby reducing the formation of the tetrahydroxyethyl derivative.[13]

-

Introduce a smaller amount of ethylene oxide (e.g., 4g).[11]

-

Continue the reaction at approximately 70°C for another 2.5 hours.[11]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture.

-

Adjust the pH to 5-7 with a calculated amount of concentrated hydrochloric acid in a borax solution.[13]

-

Further, adjust the pH to approximately 3 with dilute hydrochloric acid.[13]

-

Heat the solution to about 75°C with stirring to dissolve the product and filter to remove any insoluble materials.[13]

-

Slowly cool the filtrate to room temperature to allow for crystallization.

-

Collect the yellow powder precipitate by suction filtration and dry in an oven.[13]

-

Purification of Troxerutin

Purification is crucial to obtain a high-purity troxerutin product. This can be achieved through recrystallization or column chromatography.

3.2.1. Recrystallization

-

Dissolve the crude troxerutin product in 90% ethanol.[11]

-

Heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and dry them.

3.2.2. Macroporous Resin Column Chromatography

-

Resin Preparation: Select a suitable macroporous adsorption resin (e.g., SZ-3 resin) and pre-treat it according to the manufacturer's instructions.[4]

-

Adsorption: Dissolve the crude troxerutin in an appropriate solvent and load it onto the resin column. The optimal sample volume for SZ-3 resin has been reported as 90 mg/g of resin.[4]

-

Elution: Elute the column with a suitable solvent system. For SZ-3 resin, 25% methanol at 20°C has been shown to be effective.[4]

-

Fraction Collection and Analysis: Collect the eluting fractions and analyze them using a suitable analytical method (e.g., HPLC) to identify the fractions containing high-purity troxerutin.

-

Solvent Removal: Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the purified troxerutin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of troxerutin and its related substances.

Objective: To quantify the amount of troxerutin in a sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Enable C18G (250 x 4.6 mm; 5µm) or equivalent.[14]

-

Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:0.02M potassium dihydrogen orthophosphate buffer (pH 4) in the ratio of 25:10:65 (v/v/v).[14]

-

Flow Rate: 0.5 ml/min.[14]

-

Detection Wavelength: 210 nm.[14]

-

Injection Volume: 20 µl.

Procedure:

-

Standard Preparation: Prepare a stock solution of troxerutin reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 62.5-250 µg/ml).[14]

-

Sample Preparation: Accurately weigh and dissolve the sample containing troxerutin in the mobile phase to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the troxerutin standard against its concentration. Determine the concentration of troxerutin in the sample by comparing its peak area to the calibration curve.

Key Signaling Pathways

Troxerutin exerts its therapeutic effects, particularly its antioxidant and anti-inflammatory actions, by modulating several key signaling pathways.

Antioxidant Signaling Pathway: Nrf2/HO-1

Troxerutin enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Under conditions of oxidative stress, troxerutin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like HO-1.[5]

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by troxerutin.

Anti-inflammatory Signaling Pathway: NF-κB

Chronic inflammation is a key factor in many diseases. Troxerutin exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Troxerutin can suppress the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.[5][15]

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A systematic review of the efficacy and tolerability of hydroxyethylrutosides for improvement of the signs and symptoms of chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyethylrutoside - Wikipedia [en.wikipedia.org]

- 10. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparative separation of high-purity troxerutin and related substances from mother liquor of troxerutin by silica gel column chromatography and semi-preparative liquid chromatography [jcps.bjmu.edu.cn]

- 13. CN103113437A - Preparation method of troxerutin - Google Patents [patents.google.com]

- 14. Oxidative Stress and Inflammation Overlapping Signaling Pathways [ebrary.net]

- 15. KEGG PATHWAY: map04151 [kegg.jp]

theoretical modeling of 3',4',7-Tri(hydroxyethyl)quercetin molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 3',4',7-Tri(hydroxyethyl)quercetin. This quercetin derivative, characterized by the substitution of hydroxyethyl groups at the 3', 4', and 7 positions, is of significant interest for its potential pharmacological properties. Computational chemistry offers a powerful avenue to elucidate its structural, electronic, and reactive characteristics, thereby guiding further research and development.

Introduction to the Molecular Structure

This compound is a derivative of quercetin, a ubiquitous flavonoid known for its antioxidant properties.[1] The core structure consists of a flavone backbone with hydroxyethyl groups (-OCH₂CH₂OH) attached at the 3', 4', and 7 positions. The IUPAC name for the parent quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one.[1] The addition of hydroxyethyl groups is expected to modify its solubility, bioavailability, and potentially its interaction with biological targets. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior and designing new therapeutic agents.

Theoretical Modeling Protocol

A robust theoretical modeling study of this compound can be achieved using quantum chemical methods, primarily Density Functional Theory (DFT). DFT has been successfully applied to study the structural and electronic properties of a wide range of flavonoids.[2][3]

Computational Methodology

A widely accepted and effective computational approach involves the following:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Method: Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for flavonoid systems.[2][4] For enhanced accuracy, especially for non-covalent interactions and reaction kinetics, the M06-2X functional can also be employed.[5]

-

Basis Set: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for initial geometry optimizations. For more precise energy calculations and electronic property analysis, a larger basis set such as 6-311++G(d,p) is recommended.[2]

-

Solvation Model: To simulate a physiological environment, a solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) with water as the solvent should be incorporated.

Experimental Workflow

The theoretical investigation will proceed through a series of well-defined steps, as illustrated in the workflow diagram below.

Detailed Experimental Protocols

Initial Structure Generation

The initial 3D structure of this compound will be constructed using a molecular builder such as Avogadro or GaussView. The quercetin backbone will be assembled based on known structural data, and the hydroxyethyl groups will be added to the 3', 4', and 7 positions. The initial dihedral angles of the hydroxyethyl chains will be set to minimize steric hindrance.

Geometry Optimization

The initial structure will be optimized to find the minimum energy conformation. This is a critical step as the geometry dictates the molecule's properties. The optimization will be performed using the selected DFT method and basis set, both in the gas phase and with the chosen solvation model. The convergence criteria for the optimization should be stringent to ensure a true energy minimum is located.

Frequency Calculation

Following geometry optimization, a frequency calculation will be performed at the same level of theory. This serves two purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Thermodynamic Properties: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Conformational Analysis

The hydroxyethyl side chains introduce rotational flexibility. Therefore, a conformational search is necessary to identify the most stable conformers. This can be achieved by systematically rotating the key dihedral angles of the hydroxyethyl groups and performing geometry optimization on each starting conformer. The relative energies of the stable conformers will be compared to determine the global minimum.

Electronic Structure Analysis

With the optimized geometry of the most stable conformer, a detailed analysis of the electronic structure will be conducted. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonds and charge delocalization.[5]

Spectroscopic Properties Prediction

To aid in experimental characterization, theoretical spectroscopic data will be generated:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra, providing information on the principal electronic transitions.[5]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structure validation.

Reactivity Descriptor Calculation

To understand the potential antioxidant activity and reactivity of the molecule, several descriptors will be calculated based on the electronic properties:

-

Ionization Potential (IP) and Electron Affinity (EA): These relate to the molecule's ability to donate or accept electrons.

-

Hardness (η), Electronegativity (χ), and Electrophilicity Index (ω): These global reactivity descriptors provide insights into the molecule's stability and reactivity.

-

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds in the remaining hydroxyl groups will be calculated to assess the propensity for hydrogen atom transfer, a key mechanism in antioxidant activity.[4]

-

Spin Density Distribution: For the radical species formed after hydrogen donation, the spin density distribution will be calculated to understand its stability.[5]

Data Presentation

All quantitative data generated from the theoretical calculations will be summarized in structured tables for clear comparison and interpretation.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | Value | ||

| C3-O3 | Value | ||

| ... | Value | ||

| C1'-C2'-C3' | Value | ||

| ... | Value | ||

| C2'-C1'-C2-C3 | Value |

| ... | | | Value |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Hardness (η) | Value |

| Electronegativity (χ) | Value |

| Electrophilicity Index (ω) | Value |

Table 4: Predicted Spectroscopic Data

| Spectrum | Peak Position | Intensity (Arbitrary Units) |

|---|---|---|

| UV-Vis (λmax) | Value nm | Value |

| ¹H NMR (δ) | Value ppm |

| ¹³C NMR (δ) | Value ppm | |

Logical Relationships in Reactivity Analysis

The analysis of the molecule's reactivity, particularly its antioxidant potential, follows a logical progression.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the theoretical modeling of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, electronic, and reactive properties can be achieved. The presented workflow, protocols, and data analysis framework will provide valuable insights for researchers, scientists, and drug development professionals, facilitating the rational design of novel therapeutic agents based on this promising quercetin derivative.

References

Methodological & Application

Application Note: Quantitative Analysis of 3',4',7-Tri(hydroxyethyl)quercetin in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3',4',7-Tri(hydroxyethyl)quercetin in human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolism research of flavonoid compounds. The methodology encompasses a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method provides the necessary framework for accurate and precise measurement of this compound in a biological matrix.

Introduction

Quercetin and its derivatives are flavonoids widely distributed in plants and are known for their antioxidant and potential therapeutic properties.[1] this compound is a synthetic derivative of quercetin, and understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[2][3] This document provides a comprehensive protocol for the analysis of this compound, which can be adapted and validated in any bioanalytical laboratory.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties like Isoquercitrin)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Ethyl acetate, HPLC grade

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate the analyte and internal standard from the plasma matrix.[4][5]

-

Thaw frozen human plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of the internal standard working solution.

-

Add 500 µL of ethyl acetate to the plasma sample.

-

Vortex mix for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.[4][6][7]

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.[6]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment should be chosen for quantification. Based on the fragmentation of similar flavonoids, cleavage of the hydroxyethyl groups and the C-ring are expected fragmentation pathways.[8][9][10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | To be determined | To be determined | 100 | To be determined |

| Internal Standard (IS) | To be determined | To be determined | 100 | To be determined |

Data Presentation

The following table summarizes the key quantitative parameters that should be established during method validation according to regulatory guidelines.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Stability | Stable under various storage and handling conditions |

Visualizations

Caption: Overall experimental workflow from sample preparation to data analysis.

References

- 1. LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3',4',7-Tri(hydroxyethyl)quercetin, also known as Troxerutin or Vitamin P4, in various cell-based assays. Troxerutin is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin and has demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties in a variety of in vitro and in vivo models.[1][2] This document details its mechanisms of action, provides protocols for key experiments, and presents quantitative data to guide researchers in their study design.

I. Biological Activities and Mechanism of Action

Troxerutin exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties.[2][3]

1. Antioxidant Activity: Troxerutin is an effective scavenger of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.[2][4] Its antioxidant mechanism involves:

-

Direct Scavenging of Reactive Oxygen Species (ROS): Troxerutin can directly neutralize ROS, thereby protecting cells from oxidative damage.[1]

-

Modulation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increase the levels of non-enzymatic antioxidants like glutathione (GSH).[5][6]

-

Activation of the Nrf2 Pathway: Troxerutin has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[5][6]

2. Anti-inflammatory Effects: Troxerutin mitigates inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4] Its anti-inflammatory actions include:

-

Inhibition of NF-κB Pathway: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, thereby downregulating the expression of inflammatory genes.[5][7]

-